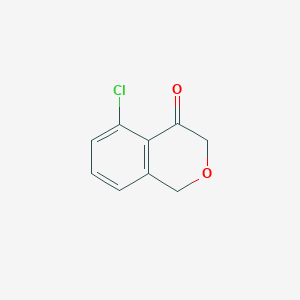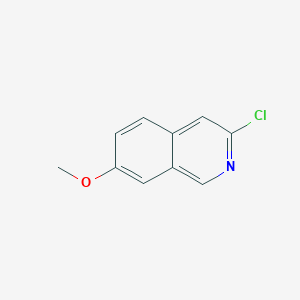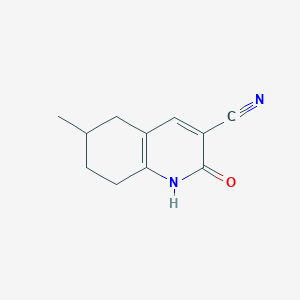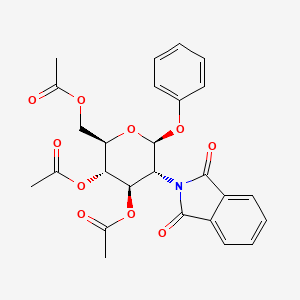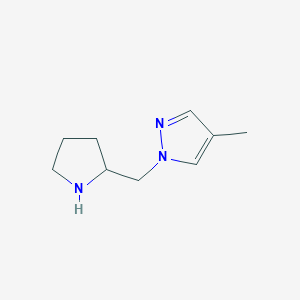
4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazoles, including “4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole”, has been reported in the literature . The method involves the alkylation of azoles (such as pyrazoles) with Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in yields ranging from 16% to 65% .Molecular Structure Analysis
The molecular structure of “4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” consists of a pyrazole ring attached to a pyrrolidine ring via a methylene bridge . The pyrazole ring is substituted at the 4-position with a methyl group .Wissenschaftliche Forschungsanwendungen
Cognitive Disorders and Brain Chemistry
- 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole derivatives have been explored in the context of cognitive disorders. For example, PF-04447943, a novel PDE9A inhibitor, exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. It has been shown to elevate central cGMP levels in the brain and is considered a promising pharmacological tool for testing clinical hypotheses in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Structural and Chemical Analysis
- The compound 2-[(4-chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester, which includes a 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole structure, has been analyzed for its structural properties using spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. This research contributes to the understanding of the chemical and physical properties of such compounds (Meskini et al., 2011).
Antitubercular and Antifungal Activity
- Novel derivatives containing the 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole structure have been synthesized and evaluated for their antitubercular and antifungal activities. Some compounds in this category have shown promising results in combating tuberculosis and fungal infections (Syed et al., 2013).
Polymer Chemistry
- In the field of polymer chemistry, complexes involving 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole have been used as catalysts for vinyl-addition polymerization of norbornene. These studies provide insights into how the molecular structure of catalysts influences polymerization behavior and the properties of the resulting polymers (Benade et al., 2011).
Eigenschaften
IUPAC Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-5-11-12(6-8)7-9-3-2-4-10-9/h5-6,9-10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOWPAAOYNLRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



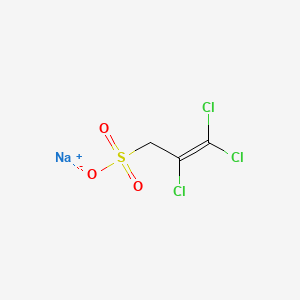
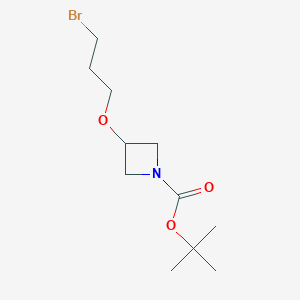
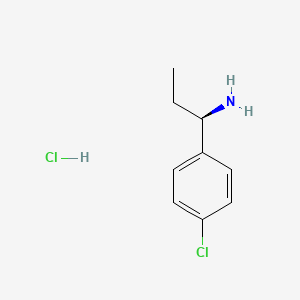
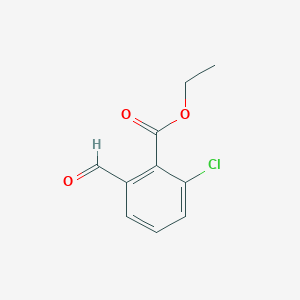
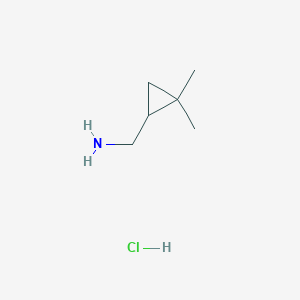
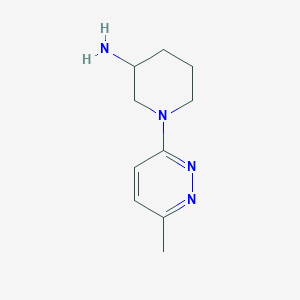
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
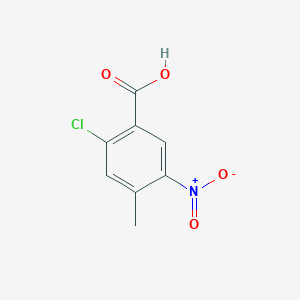
![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)
